molecular formula C15H13BrO3 B1399156 Methyl 4-[(4-bromophenyl)methoxy]benzoate CAS No. 62290-47-5

Methyl 4-[(4-bromophenyl)methoxy]benzoate

Cat. No. B1399156
CAS RN: 62290-47-5
M. Wt: 321.16 g/mol
InChI Key: NUVMTNRDLRFDFM-UHFFFAOYSA-N
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Description

“Methyl 4-[(4-bromophenyl)methoxy]benzoate” is a chemical compound with the empirical formula C14H11BrO3 . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich .


Molecular Structure Analysis

The molecular weight of “Methyl 4-[(4-bromophenyl)methoxy]benzoate” is 307.14 . The SMILES string representation of its structure is O=C(OC)C(C=C1)=CC=C1OC(C=C2)=CC=C2Br .


Physical And Chemical Properties Analysis

“Methyl 4-[(4-bromophenyl)methoxy]benzoate” is a solid substance . Its molecular weight is 307.14 , and its empirical formula is C14H11BrO3 .

Scientific Research Applications

  • Synthesis and Intermediate Applications : This compound is a crucial intermediate in the synthesis of bisbibenzyls, which are natural products with diverse biological activities. For example, one study detailed the synthesis of methyl 4-(5-formyl-2-methoxyphenoxy)benzoate, an important intermediate for bisbibenzyls, from methyl 4-bromobenzoate and iso-vanilline by condensation reaction (Lou Hong-xiang, 2012).

  • Photophysical Properties : Research on derivatives of methyl benzoate, such as methyl 2-hydroxy-4-(5-R-thiophen-2-yl)benzoate, revealed unique luminescence properties dependent on substituted groups, highlighting its potential in applications like photodynamic therapy and fluorescence probes (Soyeon Kim et al., 2021).

  • Crystal Structure Analysis : Investigations into the crystal structures of compounds like methyl 4-bromo-2-(methoxymethoxy)benzoate have contributed to a deeper understanding of molecular interactions and design of new materials (P. A. Suchetan et al., 2016).

  • Liquid Crystalline Behaviors : The compound's derivatives have been studied for their liquid crystalline properties, indicating applications in materials science. For instance, a study on Schiff bases bearing ester linkage as a central core showed a range of nematic and smectic mesophases, relevant for liquid crystal displays (Mazin M. Abdul Razzaq Al-Obaidy et al., 2021).

  • Pharmaceutical Intermediates : Certain derivatives of methyl benzoate are used as intermediates in pharmaceutical manufacturing. A study on (benzoylamino)methyl 4-[(benzoylamino)methoxy]benzoate highlights its use in the synthesis of pharmaceuticals (E. Popovski et al., 2010).

  • Antibacterial Properties : Research on bromophenols, closely related to methyl 4-[(4-bromophenyl)methoxy]benzoate, has shown significant antibacterial activity, indicating potential for medical and biotechnological applications (N. Xu et al., 2003).

Safety And Hazards

“Methyl 4-[(4-bromophenyl)methoxy]benzoate” is classified as a skin sensitizer . It has a GHS07 pictogram, a signal word of “Warning”, and a hazard statement of H317 . Precautionary measures include avoiding contact with skin and eyes, and using only in a well-ventilated area .

properties

IUPAC Name

methyl 4-[(4-bromophenyl)methoxy]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrO3/c1-18-15(17)12-4-8-14(9-5-12)19-10-11-2-6-13(16)7-3-11/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUVMTNRDLRFDFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OCC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30733894
Record name Methyl 4-[(4-bromophenyl)methoxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30733894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-[(4-bromophenyl)methoxy]benzoate

CAS RN

62290-47-5
Record name Methyl 4-[(4-bromophenyl)methoxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30733894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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